molecular formula C23H23N3O3S B2517201 2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941968-28-1

2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2517201
M. Wt: 421.52
InChI Key: KBCOGRPYTYOXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives is described in the literature. For instance, a solid-phase synthesis approach for 2-amino-5-carboxamide thiazole derivatives is reported, which involves reductive amination followed by dehydrative cyclization of thiourea intermediate resin, and subsequent coupling with various amines . Additionally, a multicomponent reaction (MCR) methodology is employed for the synthesis of a thiazol-4(5H)-one derivative, which includes the interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The compound likely exhibits tautomerism, similar to the prototropic amino/imino tautomerism observed in the synthesized thiazol-4(5H)-one derivative . This tautomerism can influence the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole results in multiple products, indicating that thiazole-containing compounds can participate in complex photochemical reactions . The reactivity of the thiazole ring and the benzamido moiety in the compound of interest may similarly lead to diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-donating groups, such as methoxy, can affect the compound's binding affinity, as seen in the enhanced anion binding affinity of N-(o-methoxybenzamido)thioureas . The compound of interest, with its methoxybenzamido group, may also exhibit strong binding interactions. Furthermore, the physicochemical properties of the synthesized 2-amino-5-carboxamide thiazole derivatives suggest potential for reasonable oral bioavailability, as determined by Lipinski's Rule . This could imply that the compound may also possess favorable drug-like properties.

Scientific Research Applications

Thiazole and Benzothiazole Derivatives in Medicinal Chemistry

Antitumor Activity : Thiazole derivatives, including imidazole and benzothiazole analogs, have been extensively reviewed for their antitumor activities. These compounds are of interest for the synthesis of new antitumor drugs due to their varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., Stepanyan, G. M., 2009). Similarly, thiazolidinediones, known as glitazones, possess a range of pharmacological activities including antidiabetic, antimicrobial, and anticancer effects, highlighting the structural flexibility and potential for therapeutic applications of thiazole-based compounds (Singh, G., Kajal, K., Pradhan, T., Bhurta, D., Monga, V., 2022).

Synthesis of Heterocycles : Compounds like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones have been utilized as building blocks for synthesizing a variety of heterocyclic compounds, including those incorporating thiazole rings. These synthetic methodologies contribute to the development of new pharmacophores with potential therapeutic applications (Gomaa, M. A., Ali, H., 2020).

Pharmacological Evaluation : Benzothiazole derivatives have been investigated for their antioxidant and anti-inflammatory properties, showcasing the therapeutic potential of thiazole-based structures in addressing oxidative stress and inflammatory conditions. These studies involve the synthesis and evaluation of benzofused thiazole derivatives, highlighting the relevance of thiazole and benzothiazole compounds in the development of new medicinal agents (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., Bhosale, R., 2020).

Safety And Hazards

The safety and hazards of a specific thiazole carboxamide would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

Thiazole carboxamides and their derivatives continue to be an area of active research due to their diverse biological activities. Future work may involve the design and synthesis of new thiazole carboxamide derivatives, as well as further investigation of their biological activities and mechanisms of action2.


Please note that this information is general and may not apply to the specific compound you mentioned. For more detailed information, it would be best to consult a chemistry textbook or a professional chemist.


properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-17-9-7-16(8-10-17)21(27)26-23-25-20-18(11-12-19(20)30-23)22(28)24-14-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCOGRPYTYOXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.